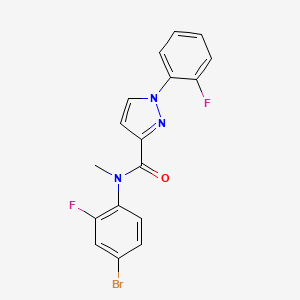
4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine, also known as PQPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PQPM belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer research, 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been shown to inhibit the activity of CK2, which is involved in the regulation of cell growth and proliferation. In inflammation, 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In neurological disorders, 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been shown to protect neurons from oxidative stress and apoptosis by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been shown to have various biochemical and physiological effects depending on the application. In cancer research, 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been shown to inhibit the growth and proliferation of cancer cells. In inflammation, 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorders, 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been shown to protect neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine in lab experiments is its high potency and selectivity towards specific enzymes and signaling pathways. This allows for more precise and targeted studies. However, one limitation of using 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Orientations Futures
There are several future directions for the study of 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine. One direction is to further investigate its potential as a therapeutic agent in cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to better understand its efficacy and safety. Additionally, the development of novel derivatives of 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine with improved potency and selectivity could also be explored.
Méthodes De Synthèse
The synthesis of 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine involves the reaction of 2-(pyrazol-1-ylmethyl)morpholine with 4-phenylquinazoline-2-amine. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
Applications De Recherche Scientifique
4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has shown promising results as an inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has also been studied for its anti-inflammatory properties, where it has shown to inhibit the production of pro-inflammatory cytokines. In neurological disorders, 4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine has been studied for its potential as a neuroprotective agent, where it has shown to protect neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
4-(4-phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-2-7-17(8-3-1)21-19-9-4-5-10-20(19)24-22(25-21)26-13-14-28-18(15-26)16-27-12-6-11-23-27/h1-12,18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCKLWMRLZFZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)CN5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylquinazolin-2-yl)-2-(pyrazol-1-ylmethyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7634635.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide](/img/structure/B7634642.png)
![1-[2-(dimethylamino)-2-oxoethyl]-N-(2,4,6-trimethylpyridin-3-yl)triazole-4-carboxamide](/img/structure/B7634648.png)
![N-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7634654.png)
![1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7634669.png)
![N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7634677.png)
![N-tert-butyl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7634678.png)
![[2-(3,4-difluorophenyl)cyclopropyl]-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7634686.png)

![4-phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)quinazolin-2-amine](/img/structure/B7634693.png)
![1-[4-[(6-Bromoquinazolin-4-yl)amino]phenyl]piperidine-4-carboxamide](/img/structure/B7634700.png)

![2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine](/img/structure/B7634719.png)
![1-(1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7634738.png)